molecular formula C8H8N2O3 B13463857 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid

6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid

Cat. No.: B13463857
M. Wt: 180.16 g/mol
InChI Key: RVJDJOFFXJMYHX-UHFFFAOYSA-N
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Description

6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a fascinating chemical compound with diverse applications in scientific research. Its unique structural features and versatile reactivity make it a valuable compound in various fields, including drug development and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

standard organic synthesis techniques and equipment would be employed to produce this compound in a laboratory setting .

Chemical Reactions Analysis

Types of Reactions

6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to exert its effects through binding to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid: A structurally similar compound with comparable reactivity and applications.

    6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate: Another related compound with similar chemical properties.

Uniqueness

Its versatility in undergoing different chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

6-methylidene-7H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c1-5-3-10-7(13-4-5)2-6(9-10)8(11)12/h2H,1,3-4H2,(H,11,12)

InChI Key

RVJDJOFFXJMYHX-UHFFFAOYSA-N

Canonical SMILES

C=C1CN2C(=CC(=N2)C(=O)O)OC1

Origin of Product

United States

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